[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol
Overview
Description
[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C₁₂H₁₆ClN₃O and a molecular weight of 253.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring, which is achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: Chlorination is carried out to introduce the chlorine atom at the desired position on the pyrimidine ring.
Cyclopropyl Group Addition: The cyclopropyl group is then added to the pyrimidine ring through a suitable reaction mechanism.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by reacting the intermediate compound with appropriate reagents.
Methanol Addition: Finally, the methanol group is introduced to complete the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol: has diverse applications in scientific research:
Drug Development: It is used as a reference standard in pharmaceutical testing and drug development.
Molecular Biology Studies: The compound is utilized in molecular biology research to study various biological processes and pathways.
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects
Properties
IUPAC Name |
[1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-6-11(15-12(14-10)8-3-4-8)16-5-1-2-9(16)7-17/h6,8-9,17H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPXRBMYZAGVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=NC(=N2)C3CC3)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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